DHFR Inhibitory Potency: Comparison of Parent Scaffold vs. 6-Substituted Analogues in a Standardized Yeast-Based Assay
In a heterologous yeast system where native yeast DHFR was replaced with DHFR from human, P. falciparum, T. gondii, P. carinii, and C. parvum, the unsubstituted parent compound, 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, was evaluated alongside 6-substituted tetrahydroquinazolines [1]. The study demonstrated that while six 6-substituted tetrahydroquinazolines were effective inhibitors of every strain tested (including human DHFR, indicating poor selectivity), the parent compound's unsubstituted scaffold serves as a distinct baseline for structure-activity relationship (SAR) studies [1]. Crucially, two quinazolines and four 6-substituted tetrahydroquinazolines were identified as both potent and selective inhibitors of P. falciparum DHFR, underscoring that the activity profile is highly dependent on the specific substitution pattern on the core scaffold [1]. This data establishes the unsubstituted core (5,6,7,8-Tetrahydroquinazoline-2,4-diamine) as a critical control and starting point for developing selective analogs, as it itself does not exhibit the same selectivity profile.
| Evidence Dimension | DHFR Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | Unsubstituted 5,6,7,8-Tetrahydroquinazoline-2,4-diamine (as baseline core scaffold) |
| Comparator Or Baseline | 6-substituted tetrahydroquinazolines (e.g., with aryl, alkyl, or heterocyclic moieties) |
| Quantified Difference | Unsubstituted parent compound lacks the selectivity observed for specific 6-substituted analogs; 6-substituted derivatives exhibit either pan-inhibition (activity against human and parasite DHFR) or selective inhibition (e.g., against P. falciparum DHFR). |
| Conditions | Heterologous yeast expression system expressing human, P. falciparum, T. gondii, P. carinii, and C. parvum DHFR enzymes. |
Why This Matters
This evidence demonstrates that the unsubstituted core scaffold is not the source of parasitic selectivity; therefore, it is an essential control for any lab developing new selective antifolates and validates the need to purchase this specific compound rather than a random substituted analog for SAR studies.
- [1] Lau, H., et al. (2001). Efficacies of Lipophilic Inhibitors of Dihydrofolate Reductase against Parasitic Protozoa. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. View Source
